

An In-depth Technical Guide to the Physicochemical Properties of Oxysophocarpine

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Compound of Interest		
Compound Name:	Oxysophocarpine	
Cat. No.:	B1681056	Get Quote

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly extracted from plants of the Sophora genus, such as Sophora flavescens Ait and Sophora alopecuroides.[1][2] As an active pharmacological compound, it has garnered significant attention for its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.
[2][3] This document provides a comprehensive overview of the core physicochemical properties of Oxysophocarpine, detailed experimental protocols for their determination, and visualizations of its interactions with key biological signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of Oxysophocarpine as a potential therapeutic agent.

Physicochemical Properties

The fundamental physicochemical characteristics of **Oxysophocarpine** are summarized in the table below. These properties are critical for understanding its behavior in biological systems and for the formulation of drug delivery systems.



Property	Value	Source(s)
Molecular Formula	C15H22N2O2	[4][5][6]
Molecular Weight	262.35 g/mol	[2][4][5][6]
CAS Number	26904-64-3	[4][5]
IUPAC Name	(1R,2R,9S,17S)-13-oxido-7- aza-13- azoniatetracyclo[7.7.1.0²,7.0¹³,¹ 7]heptadec-4-en-6-one	[5]
Physical Form	Crystalline solid	[3]
рКа	6.5	[7][8]
Solubility (Water)	40 mg/mL[4], 52 mg/mL[1], 5 mg/mL (PBS, pH 7.2)[3]	[1][3][4]
Solubility (DMSO)	28 mg/mL[4], 52 mg/mL[1], 1 mg/mL[3]	[1][3][4]
Solubility (Ethanol)	52 mg/mL[1], 10 mg/mL[3]	[1][3]
SMILES	C1C[C@H]2CN3INVALID- LINK[C@@H]4[C@H]2 INVALID-LINK(CCC4)[O-]	[5]
InChI	InChI=1S/C15H22N2O2/c18- 14-7-1-6-13-12-5-3-9-17(19)8- 2-4-11(15(12)17)10- 16(13)14/h1,7,11-13,15H,2- 6,8- 10H2/t11-,12+,13+,15-,17?/m0 /s1	[5]
InChlKey	QMGGMESMCJCABO- LHDUFFHYSA-N	[5]

Experimental Protocols



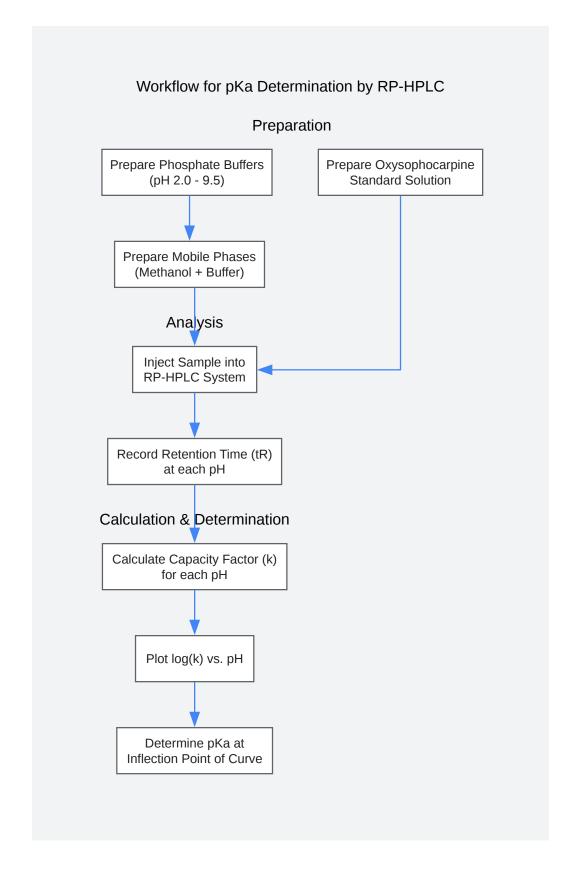
Determination of pKa by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The ionization constant (pKa) of **Oxysophocarpine** can be determined using an RP-HPLC method that relies on the relationship between the capacity factor (k) and the pH of the mobile phase.[7][8]

Methodology:

- Preparation of Buffers: A series of phosphate buffers with pH values ranging from 2.0 to 9.5 are prepared using 0.01 mol/L sodium dihydrogen phosphate, 0.01 mol/L disodium hydrogen phosphate, and 0.01 mol/L phosphoric acid.[7]
- Chromatographic System: An HPLC system equipped with a C18 column is used.
- Mobile Phase Preparation: The mobile phase consists of a mixture of methanol (MeOH) and the prepared phosphate buffers. The effect of the organic modifier is assessed by varying the MeOH concentration (e.g., from 10% to 20% v/v).[7]
- Sample Analysis: A standard solution of **Oxysophocarpine** is injected into the HPLC system for each mobile phase pH. The retention time is recorded.
- Calculation of Capacity Factor (k): The capacity factor is calculated for each pH value using
 the formula: k = (t_R t_0) / t_0, where t_R is the retention time of Oxysophocarpine and
 t 0 is the column dead time.
- pKa Determination: A plot of pH versus the logarithm of the capacity factor (log k) is generated. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[7] For **Oxysophocarpine**, the experimental pKa value obtained through this method is 6.5.[7][8]





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Caption: Workflow for pKa Determination by RP-HPLC.

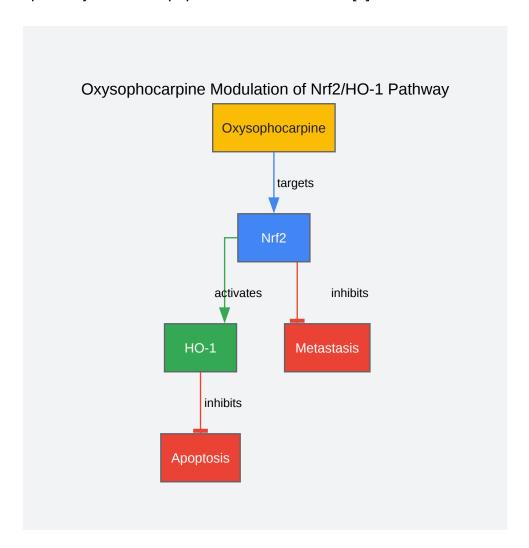


Signaling Pathways Modulated by Oxysophocarpine

Oxysophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways. These interactions are central to its therapeutic potential in various disease models.

Nrf2/HO-1 Pathway

Oxysophocarpine has been shown to inhibit the growth and metastasis of oral squamous cell carcinoma by targeting the Nrf2/HO-1 axis.[1] It also provides neuroprotective effects by regulating this pathway to inhibit apoptosis in neuronal cells.[9]



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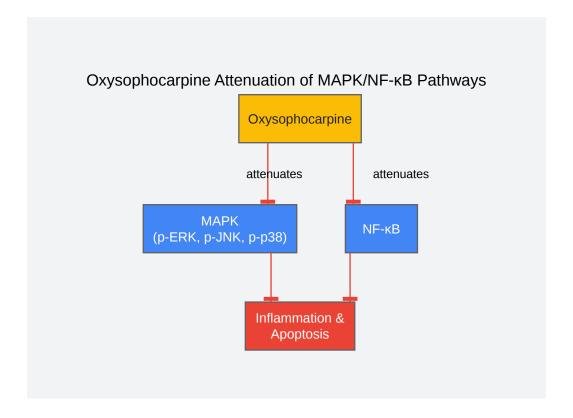
Caption: **Oxysophocarpine** Modulation of the Nrf2/HO-1 Pathway.



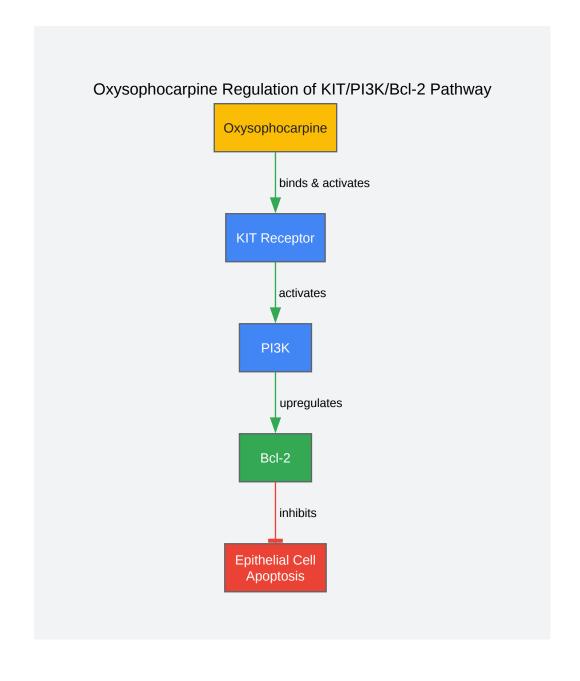
MAPK and NF-κB Pathways

OSC protects against apoptosis and inflammatory responses by attenuating the MAPK and NFκB signaling pathways.[1] It has been observed to down-regulate the expression of inflammatory factors in hippocampal neurons by modulating the MAPK pathway.[10][11]

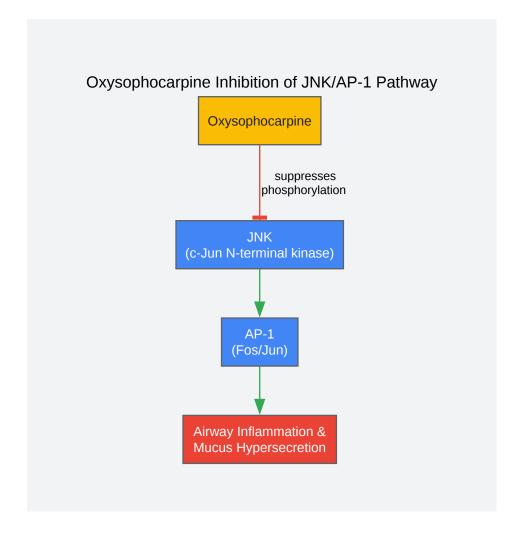












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